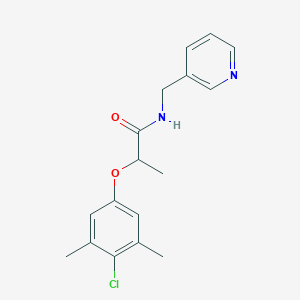![molecular formula C16H19ClN4O4S B213500 4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B213500.png)
4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound with a molecular formula of C16H19ClN4O4S. This compound is known for its unique chemical structure, which includes a pyrazole ring, a morpholine sulfonyl group, and a carboxamide group. It is used in various scientific research applications due to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 3-(4-morpholinylsulfonyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
- 3-(4-morpholinylsulfonyl)aniline
- 4-chloro-3-(4-morpholinylsulfonyl)phenyl derivatives
Uniqueness
4-CHLORO-1,3-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C16H19ClN4O4S |
|---|---|
分子量 |
398.9 g/mol |
IUPAC名 |
4-chloro-2,5-dimethyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O4S/c1-11-14(17)15(20(2)19-11)16(22)18-12-4-3-5-13(10-12)26(23,24)21-6-8-25-9-7-21/h3-5,10H,6-9H2,1-2H3,(H,18,22) |
InChIキー |
FFUZGNBOYRTEKA-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
正規SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B213498.png)

![4-CHLORO-1,5-DIMETHYL-N-[3-(MORPHOLINOSULFONYL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213501.png)
![N-[4-(aminocarbonyl)phenyl]-1,2,3-trimethyl-1H-indole-5-carboxamide](/img/structure/B213503.png)

![2-[(2,3-Dimethoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213506.png)
![3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole](/img/structure/B213507.png)


![{3-[(4-bromophenoxy)methyl]phenyl}(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methanone](/img/structure/B213513.png)

![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)
![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)
